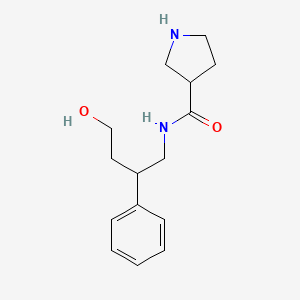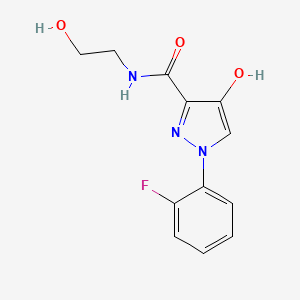
N-(4-hydroxy-2-phenylbutyl)pyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
One common synthetic route involves the reaction of pyrrolidine with 4-hydroxy-2-phenylbutyl chloride under basic conditions to form the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
化学反応の分析
N-(4-hydroxy-2-phenylbutyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the carboxamide can be reduced to form an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
N-(4-hydroxy-2-phenylbutyl)pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of pyrrolidine derivatives on biological systems.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of N-(4-hydroxy-2-phenylbutyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets in biological systems. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The hydroxyphenylbutyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects .
類似化合物との比較
N-(4-hydroxy-2-phenylbutyl)pyrrolidine-3-carboxamide can be compared with other pyrrolidine derivatives, such as pyrrolidine-2-one and pyrrolidine-2,5-diones. These compounds share the pyrrolidine ring but differ in their substituents and biological activities.
特性
IUPAC Name |
N-(4-hydroxy-2-phenylbutyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c18-9-7-13(12-4-2-1-3-5-12)11-17-15(19)14-6-8-16-10-14/h1-5,13-14,16,18H,6-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWCSIGSNKHUGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)NCC(CCO)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-2-thiophen-2-ylacetamide](/img/structure/B6641395.png)
![3-[1-(3,4-Dichlorophenyl)ethyl]-1-(3-hydroxybutyl)-1-methylurea](/img/structure/B6641410.png)

![1-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-ylmethyl)-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea](/img/structure/B6641428.png)
![1-(3-Hydroxybutyl)-1-methyl-3-[1-[(2-methylphenyl)methyl]piperidin-4-yl]urea](/img/structure/B6641433.png)
![[5-(2,6-difluorophenyl)-1H-pyrazol-4-yl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6641445.png)
![N-[(3-bromo-4-hydroxyphenyl)methyl]-2-(1-hydroxycyclohexyl)acetamide](/img/structure/B6641450.png)
![[1-[6-[(2-Propan-2-yl-1,3-thiazol-5-yl)methylamino]pyridin-3-yl]piperidin-4-yl]methanol](/img/structure/B6641458.png)
![[1-[6-[(2-Methyl-1,3-thiazol-5-yl)methylamino]pyridin-3-yl]piperidin-4-yl]methanol](/img/structure/B6641463.png)
![1-butanoyl-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]pyrrolidine-2-carboxamide](/img/structure/B6641470.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-methyl-2-(2-oxopyrrolidin-1-yl)butanamide](/img/structure/B6641484.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-(2-propan-2-yloxyphenyl)acetamide](/img/structure/B6641486.png)
![2-ethoxy-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]pyridine-3-carboxamide](/img/structure/B6641492.png)
